4-Hydroxycyclohexanecarbohydrazide

Beschreibung

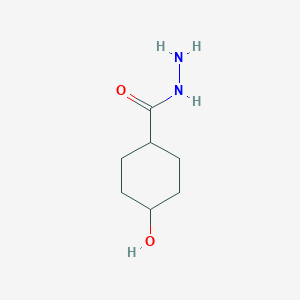

4-Hydroxycyclohexanecarbohydrazide is a hydrazide derivative of 4-hydroxycyclohexanecarboxylic acid, characterized by a cyclohexane ring substituted with a hydroxyl (-OH) group and a carbohydrazide (-CONHNH₂) functional group. For example, thiosemicarbazide derivatives of cyclohexanone analogs are synthesized via refluxing with thiosemicarbazide and acetic acid .

The compound’s structure imparts unique physicochemical properties, including hydrogen-bonding capability (due to -OH and -NH groups) and conformational flexibility from the cyclohexane ring.

Eigenschaften

CAS-Nummer |

17419-82-8 |

|---|---|

Molekularformel |

C7H14N2O2 |

Molekulargewicht |

158.20 g/mol |

IUPAC-Name |

4-hydroxycyclohexane-1-carbohydrazide |

InChI |

InChI=1S/C7H14N2O2/c8-9-7(11)5-1-3-6(10)4-2-5/h5-6,10H,1-4,8H2,(H,9,11) |

InChI-Schlüssel |

HRGOELITFMKPRA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CCC1C(=O)NN)O |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of hydrazides, including 4-hydroxycyclohexanecarbohydrazide, exhibit significant antimicrobial properties. A study involving hydrazide-hydrazone derivatives demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing efficacy against resistant strains such as MRSA .

Anticancer Potential

The compound's derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain hydrazide-hydrazone compounds can inhibit the growth of various cancer cell lines, including lung, colon, breast, and liver cancers. For instance, the synthesized compounds were tested against human cancer cell lines using the MTT assay to determine their cytotoxic effects .

Case Study: Hydrazide-Hydrazone Derivatives

A specific study synthesized twenty-four hydrazide-hydrazone derivatives derived from 2,4-dihydroxybenzoic acid. The compounds were screened for antimicrobial activity and showed promising results against multiple microorganisms, highlighting their potential as therapeutic agents .

Synthesis of Novel Compounds

This compound can serve as a precursor for synthesizing various bioactive compounds. The versatility of this compound allows for modifications that can lead to new pharmacologically active derivatives.

Table 1: Synthesis Pathways of this compound Derivatives

| Compound Name | Synthesis Method | Key Properties |

|---|---|---|

| 4-Aryl-2-hydrazinothiazole | Cyclization with hydrazine | Antimicrobial and anticancer activity |

| 4-Hydroxycarbazole | Dehydration of tetrahydro-4-oxocarbazole | Precursor for carbazole derivatives |

| 4-Alkoxy cyclohexane-1-amino acids | Bucherer-Bergs synthesis | Intermediates for insecticides |

Material Science Applications

In addition to its medicinal uses, this compound has potential applications in material science. Its structural properties make it suitable for developing polymers and other materials that require specific mechanical or thermal properties.

Polymer Development

Research has indicated that incorporating hydrazides into polymer matrices can enhance the material's thermal stability and mechanical strength. This is particularly relevant in the development of coatings and composites that require durability under various environmental conditions.

Analyse Chemischer Reaktionen

Reaction Mechanisms

The reactivity of 4-hydroxycyclohexanecarbohydrazide stems from its functional groups: a hydroxyl (-OH) group on the cyclohexane ring and a carbohydrazide (-CO-NH-NH₂) moiety. Key mechanisms include:

-

Hydrazone Formation : The carbohydrazide group reacts with carbonyl compounds (e.g., ketones) to form hydrazones via nucleophilic attack and proton transfer .

-

Elimination Reactions : Under alkaline conditions, the hydrazone undergoes deprotonation, resonance stabilization, and elimination of N₂ gas, yielding a methylene group .

-

Dehydration and Aromatization : Cyclohexane derivatives undergo dehydration (e.g., using Raney nickel or LiCl/CuCl₂) to form aromatic rings, a critical step in carbazole synthesis .

Table 2: Key Reaction Mechanisms

Functional Group Transformations

The hydroxyl and carbohydrazide groups enable diverse transformations:

-

Hydroxyl Group Reactivity : The -OH group participates in acid-base reactions and can act as a directing group in electrophilic substitutions. For example, in biphenyl synthesis, it facilitates coupling with phenol under acidic conditions .

-

Carbohydrazide Reactions : The -CO-NH-NH₂ group undergoes hydrolysis to form carboxylic acids or reacts with aldehydes to form hydrazones. In pharmaceutical applications, it serves as a precursor for bioactive derivatives (e.g., anti-HIV agents) .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Cyclohexane vs. Benzene Derivatives

4-Methoxybenzhydrazide (CAS 2869-34-3)

- Structure : Aromatic benzene ring with a methoxy (-OCH₃) group at the para position and a carbohydrazide (-CONHNH₂) functional group.

- Key Differences: Electronic Effects: The methoxy group in 4-methoxybenzhydrazide is electron-donating, enhancing resonance stabilization of the aromatic system, whereas the hydroxyl group in 4-hydroxycyclohexanecarbohydrazide participates in hydrogen bonding and may increase acidity. Solubility: The cyclohexane backbone in this compound likely improves solubility in non-polar solvents compared to aromatic analogs .

4-Hydroxybenzoic Acid (CAS 99-96-7)

- Structure : Aromatic benzoic acid with a hydroxyl group at the para position.

- Biological Activity: 4-Hydroxybenzoic acid is a known antioxidant and preservative, whereas hydrazide derivatives often exhibit antimicrobial or anticancer properties .

Functional Group Variations: Carbothioamide vs. Carbohydrazide

(2E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide (CAS 14453-26-0)

- Structure : Contains a thiosemicarbazide (-NHNHCSSH) group instead of carbohydrazide.

- Key Differences :

- Reactivity : The thioamide group enhances metal-chelating ability, making it relevant in catalysis or metallodrug design.

- Synthesis : Synthesized via condensation of aldehydes with thiosemicarbazide, contrasting with carbohydrazides, which typically use hydrazine .

Vorbereitungsmethoden

Hydrogenation to 4-Hydroxycyclohexanecarboxylic Acid

The hydrogenation of p-hydroxybenzoic acid serves as a foundational step in this route. Using a ruthenium-based catalyst (5% Ru/C) in an aqueous medium, the aromatic ring undergoes saturation under high-pressure hydrogen (1–3 MPa) at 80–150°C. This reaction typically achieves complete conversion of the starting material, yielding 4-hydroxycyclohexanecarboxylic acid as a cis-trans isomeric mixture. For instance, a 50 L autoclave charged with 10 kg of p-hydroxybenzoic acid, 30 kg of water, and 0.3 kg of Ru/C catalyst produces 9 kg of crude 4-hydroxycyclohexanecarboxylic acid after filtration and solvent evaporation.

Esterification to Ethyl 4-Hydroxycyclohexanecarboxylate

The carboxylic acid is subsequently esterified to enhance reactivity toward hydrazine. In a methanol solution, sodium methoxide (3.5 kg) is added to the crude acid (9 kg), and the mixture is refluxed at 60°C for 3 hours. Acidification with dilute HCl precipitates the trans-isomer-enriched ethyl ester, which is recrystallized from an ethyl acetate/petroleum ether (1:1) mixture to achieve >99% purity.

Hydrazinolysis to 4-Hydroxycyclohexanecarbohydrazide

The ester intermediate reacts with hydrazine hydrate in ethanol under reflux conditions. Adapted from a quinoline-based synthesis, 20 g of ethyl 4-hydroxycyclohexanecarboxylate is suspended in 30 mL of ethanol, treated with 10 mL of hydrazine hydrate, and refluxed for 2 hours. The resulting white precipitate is filtered, washed with cold ethanol, and dried to yield this compound with an estimated purity of 90%.

Synthesis via Hydration of 4-Cyclohexenecarbonitrile

Hydration to 4-Hydroxycyclohexanecarboxylic Acid

4-Cyclohexenecarbonitrile undergoes acid-catalyzed hydration to form 4-hydroxycyclohexanecarboxylic acid. In a method detailed by US Patent 3,535,367, 10.7 g of 4-cyclohexenecarbonitrile is treated with concentrated sulfuric acid at -35°C, followed by hydrolysis with 5 N NaOH. The crude acid is extracted with chloroform and recrystallized to achieve a melting point of 149°C.

Comparative Analysis of Methods

Optimization of Reaction Conditions

Solvent Selection in Hydrazinolysis

Ethanol is preferred for hydrazinolysis due to its ability to dissolve both the ester and hydrazine hydrate while facilitating precipitate formation upon cooling. Alternative solvents like methanol or isopropanol may reduce yields due to poorer solubility profiles.

Q & A

Q. What are the key considerations for synthesizing 4-Hydroxycyclohexanecarbohydrazide, and how can reaction pathways be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between hydrazides and carbonyl-containing precursors. For example, cyclohexanone derivatives (e.g., 4-hydroxycyclohexanone) can react with carbohydrazide under acidic or basic conditions . Key optimization steps include:

-

Temperature control : Maintain 60–80°C to balance reactivity and byproduct formation.

-

Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the hydrazide group.

-

Catalysis : Acid catalysts (e.g., HCl) may accelerate imine formation, while bases (e.g., NaOH) improve deprotonation efficiency.

Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., ethanol/water mixtures) .- Data Table : Example Reaction Conditions

| Precursor | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Hydroxycyclohexanone | DMF | HCl | 72 | |

| Cyclohexanone derivative | Ethanol | NaOH | 65 |

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Look for characteristic peaks:

- Hydrazide NH protons at δ 8.5–9.5 ppm (broad, exchangeable).

- Cyclohexane ring protons as multiplet signals (δ 1.2–2.5 ppm).

- Hydroxyl (-OH) proton at δ 4.8–5.2 ppm .

- ¹³C NMR : Carbonyl (C=O) at δ 165–175 ppm; cyclohexane carbons at δ 20–35 ppm.

- IR Spectroscopy : Confirm presence of:

- N-H stretch (3200–3350 cm⁻¹).

- C=O stretch (1650–1700 cm⁻¹).

- O-H stretch (broad, 3300–3500 cm⁻¹) .

Compare with literature data from Reaxys or SciFinder to validate purity .

Advanced Research Questions

Q. How can researchers address contradictions in thermal stability data for this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in:

- Sample purity : Impurities (e.g., residual solvents) lower decomposition temperatures. Use HPLC or elemental analysis to verify purity .

- Analytical methods : TGA (thermogravimetric analysis) under nitrogen vs. air may yield varying results. Standardize conditions (heating rate: 10°C/min; inert atmosphere) .

- Crystalline vs. amorphous forms : Recrystallize samples and compare DSC profiles to assess polymorphism .

Replicate studies using identical protocols and report detailed experimental parameters to resolve contradictions .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : The hydrazide group (-CONHNH₂) acts as a nucleophile, attacking electrophilic carbons (e.g., in aldehydes or ketones). Key mechanistic steps include:

-

Proton transfer : Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity.

-

Transition-state stabilization : Hydrogen bonding between the hydrazide NH and solvent polar groups (e.g., DMF) lowers activation energy .

Use kinetic studies (e.g., variable-temperature NMR) to determine rate constants and propose a reaction coordinate diagram. Computational tools (DFT calculations) can model transition states and validate experimental data .- Data Table : Example Reactivity with Carbonyl Compounds

| Substrate | Reaction Time (h) | Product Yield (%) | Reference |

|---|---|---|---|

| 4-Nitrobenzaldehyde | 4 | 85 | |

| Acetophenone | 6 | 68 |

Q. How should researchers design toxicity assays to evaluate this compound in biological systems?

- Methodological Answer :

- In vitro assays :

- Cell viability : Use MTT assay on human hepatocyte (HepG2) or renal (HEK293) cell lines.

- Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS .

- In vivo considerations :

- Follow OECD guidelines for acute oral toxicity (e.g., LD₅₀ determination in rodents).

- Include control groups and histopathological analysis of liver/kidney tissues .

Address ethical compliance by obtaining institutional review board (IRB) approval for animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.